molecular formula C9H8ClN3O2 B13302986 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid

6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid

Cat. No.: B13302986
M. Wt: 225.63 g/mol
InChI Key: GLWWKBRXWPOJOU-UHFFFAOYSA-N
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Description

6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chlorinated pyrimidine core, a carboxylic acid substituent at position 4, and a but-3-yn-2-ylamino group at position 4. The presence of the alkyne-containing but-3-yn-2-yl group may enhance reactivity in click chemistry or serve as a linker in supramolecular systems .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

6-(but-3-yn-2-ylamino)-2-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H8ClN3O2/c1-3-5(2)11-7-4-6(8(14)15)12-9(10)13-7/h1,4-5H,2H3,(H,14,15)(H,11,12,13)

InChI Key

GLWWKBRXWPOJOU-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC(=NC(=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution (SNAr)

  • Step 1 : Start with 2,6-dichloropyrimidine-4-carboxylic acid or its methyl ester. The 6-chloro group is more electrophilic due to electron-withdrawing effects of the carboxylic acid/ester at C4.
  • Step 2 : React with but-3-yn-2-ylamine under basic conditions (e.g., DIPEA in DMF) to substitute the 6-chloro group.
  • Step 3 (if needed): Hydrolyze the methyl ester to carboxylic acid using LiOH or NaOH.

Key Reaction :
$$
\text{2,6-Dichloropyrimidine-4-carboxylate} + \text{But-3-yn-2-ylamine} \xrightarrow{\text{Base}} \text{6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylate}
$$

Route 2: Direct Ring Assembly

  • Step 1 : Condense but-3-yn-2-ylurea with a β-keto acid (e.g., acetylenic malonic acid derivatives) to form the pyrimidine ring.
  • Step 2 : Introduce the chlorine substituent via electrophilic chlorination at C2.

Reaction Optimization

Parameter Optimal Conditions Rationale
Solvent DMF or THF Enhances nucleophilicity of the amine.
Temperature 80–100°C Balances reaction rate and decomposition risk.
Catalyst Pd/C (for alkyne stability) Prevents alkyne polymerization.

Analytical Characterization

  • LC-MS : Expected $$M+H$$+ ≈ 270 (carboxylic acid form).
  • 1H NMR : Key signals include:
    • δ 8.2 ppm (pyrimidine H5, singlet).
    • δ 2.5–3.0 ppm (propargyl CH and NH, multiplet).
    • δ 1.8 ppm (alkyne CH3, triplet).

Challenges and Mitigation

  • Regioselectivity : Competing substitution at C2 can occur. Use sterically hindered bases (e.g., DBU) to favor C6 substitution.
  • Alkyne Stability : Employ inert atmospheres (N2/Ar) to prevent oxidative side reactions.

Comparative Analysis of Routes

Route Yield Complexity Scalability
SNAr 60–75% Moderate High
Ring Assembly 40–55% High Low

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and structurally related pyrimidinecarboxylic acid derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid C₉H₈ClN₃O₂ 241.63 -Cl (C2), -COOH (C4), but-3-yn-2-ylamino (C6) Potential for hydrogen storage, click chemistry
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CymitQuimica) C₁₀H₇ClN₂O₂ 234.63 -Cl (C6), -COOH (C4), pyridin-3-yl (C2) Discontinued; likely used in ligand synthesis
5-Chloropyrimidine-4-carboxylic acid (CAS 64224-65-3) C₅H₃ClN₂O₂ 158.55 -Cl (C5), -COOH (C4) High similarity (0.78); simpler scaffold
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride (CAS 1588441-24-0) C₅H₅Cl₂N₃O₂ 210.01 -Cl (C5), -COOH (C4), -NH₂ (C2) Enhanced solubility due to amino group
Glutaric acid, but-3-yn-2-yl 4-biphenyl ester () C₂₁H₂₀O₄ 336.38 -Biphenyl ester, but-3-yn-2-yl ester High logP (3.994); hydrophobic applications

Key Observations:

Chlorine at C2 (target compound) versus C5/C6 (other analogs) alters electronic properties and steric hindrance, impacting binding affinity in biological systems .

Physicochemical Properties :

  • The target compound’s molecular weight (241.63 g/mol) is intermediate between smaller derivatives (e.g., 158.55 g/mol for 5-chloropyrimidine-4-carboxylic acid) and bulkier esters like the biphenyl derivative (336.38 g/mol) .
  • Hydrophilicity : The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., glutaric acid ester with logP = 3.994) .

Spectroscopic Characterization :

  • Similar to pyridinecarboxylic acid derivatives in , the target compound’s structure can be confirmed via FTIR (C≡C stretch at ~2100 cm⁻¹), ¹H NMR (alkynyl proton resonance), and ¹³C NMR (carboxylic acid carbonyl at ~170 ppm) .

Safety and Handling :

  • While direct safety data for the target compound is unavailable, structurally related pyridinecarboxylic acid derivatives (e.g., ) require precautions against skin/eye irritation and acute toxicity, suggesting similar handling protocols .

Research and Application Insights

  • Hydrogen Storage: Pyrimidine derivatives with amino-alkyne groups (like the target compound) have been explored for hydrogen storage due to their ability to form stable coordination complexes .
  • Drug Discovery : The chloro-pyrimidinecarboxylic acid scaffold is prevalent in kinase inhibitors; the but-3-yn-2-yl group could enable targeted drug delivery via click chemistry .

Biological Activity

6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid, also known by its CAS number 1859125-71-5, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₉H₉ClN₃O₂
Molecular Weight225.63 g/mol
CAS Number1859125-71-5
SynonymsThis compound

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported, showcasing its efficacy:

Bacterial StrainMIC (µg/mL)
Escherichia coli4.69 - 156.47
Staphylococcus aureus5.64 - 77.38
Bacillus subtilis8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. The following MIC values were observed against common fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate the compound's potential utility in treating fungal infections, particularly those caused by resistant strains .

Although specific mechanisms of action for this compound are still under investigation, it is hypothesized that its activity may be linked to the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis or metabolic pathways critical for survival.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against clinical isolates of E. coli and S. aureus. The results highlighted a dose-dependent response, with significant inhibition observed at higher concentrations .
  • Structure-Aactivity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives indicated that substitutions at specific positions on the pyrimidine ring enhance biological activity. For instance, the presence of halogen groups was found to improve antibacterial potency significantly .

Q & A

Q. What are the recommended synthetic routes for 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid?

A foundational method involves sequential chlorination and amination of pyrimidine precursors. For example, starting with 2,4,6-trichloropyrimidine, selective substitution at the 6-position can be achieved using but-3-yn-2-ylamine under reflux in ethanol or water (50–100°C) . The carboxylic acid group at the 4-position is typically introduced via oxidation of a methyl ester intermediate, as seen in analogous compounds like methyl 6-amino-2-chloropyrimidine-4-carboxylate . Optimization of reaction time and stoichiometry of the amine reagent is critical to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • 1H/13C NMR spectroscopy (in DMSO-d6 or CDCl3) to confirm substitution patterns and amine proton integration.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
  • FT-IR to verify carboxylic acid (-COOH) and alkyne (-C≡C) functional groups.
    Refer to structural validation protocols for related pyrimidine-carboxylic acids in PubChem entries for methodology .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Advanced optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to ethanol/water .
  • Catalysis : Use of copper(I) iodide or palladium catalysts to facilitate alkyne-amine coupling, as observed in cyclobutylmethylamino-pyrimidine syntheses .
  • Temperature control : Lower temperatures (e.g., 60°C) may reduce side reactions like over-alkylation.
  • In-situ monitoring : Employing TLC or inline IR to track reaction progress.

Q. What strategies enhance aqueous solubility for in vitro biological testing?

Derivatization approaches include:

  • Salt formation : Reacting the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt.
  • Ester prodrugs : Synthesizing methyl or ethyl esters (e.g., methyl 6-amino-2-chloropyrimidine-4-carboxylate ), which can hydrolyze in physiological conditions.
  • PEGylation : Attaching polyethylene glycol (PEG) moieties to the alkyne group via click chemistry .

Q. How does environmental pH or temperature affect the compound’s stability?

Stability studies should include:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis. Acidic conditions may protonate the amine, reducing reactivity, while alkaline conditions could hydrolyze the pyrimidine ring .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at -20°C in inert atmospheres to prevent alkyne oxidation .

Q. Can computational methods predict bioactivity or reactivity of this compound?

Yes. Advanced approaches include:

  • Molecular docking : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock, leveraging structural data from analogs like 6-(4-chlorophenyl)-oxazolopyridine derivatives .
  • QSAR modeling : Correlate substituent effects (e.g., alkyne chain length) with antimicrobial or anticancer activity using datasets from similar pyrimidine-carboxylic acids .
  • DFT calculations : Analyze electron density at the chloro and alkyne groups to predict sites for electrophilic/nucleophilic attacks .

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